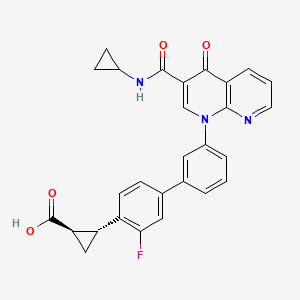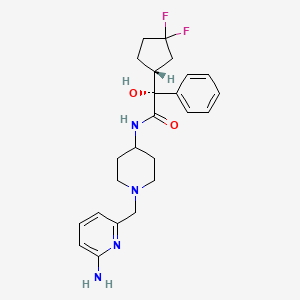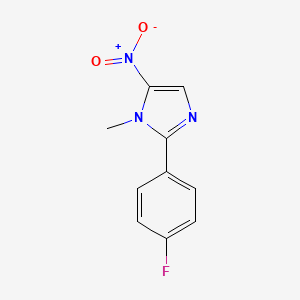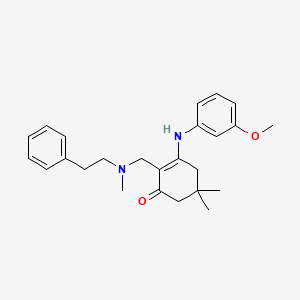![molecular formula C30H32N2O7 B1677309 (S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-2050297 is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a benzoxazine derivative with the chemical name (2S)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This compound is known for its potent dual antagonistic activity against cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2), with IC50 values of 0.017 μM and 0.00087 μM, respectively .
Preparation Methods
The synthesis of ONO-2050297 involves multiple steps, starting with the preparation of the benzoxazine core. The synthetic route typically includes the following steps:
Formation of the benzoxazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as carboxypropyl and phenylbutoxy groups through various organic reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial production methods for ONO-2050297 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.
Chemical Reactions Analysis
ONO-2050297 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce or replace functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ONO-2050297 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of benzoxazine derivatives.
Biology: The compound is utilized in research to understand the role of cysteinyl leukotriene receptors in various biological processes.
Mechanism of Action
ONO-2050297 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. These receptors are involved in the inflammatory response, and their activation leads to the production of leukotrienes, which are mediators of inflammation. By blocking these receptors, ONO-2050297 inhibits the action of leukotrienes, thereby reducing inflammation and related symptoms .
Comparison with Similar Compounds
ONO-2050297 is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors. Similar compounds include:
Montelukast: A selective CysLT1 receptor antagonist used in the treatment of asthma.
Zafirlukast: Another selective CysLT1 receptor antagonist with similar applications.
Pranlukast: Also a selective CysLT1 receptor antagonist used for asthma treatment.
Unlike these compounds, ONO-2050297 targets both CysLT1 and CysLT2 receptors, making it a more versatile and potentially more effective therapeutic agent for conditions involving leukotriene-mediated inflammation.
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(2S)-4-(3-carboxypropyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C30H32N2O7/c33-27(34)13-7-18-32-20-26(30(36)37)39-28-24(11-6-12-25(28)32)31-29(35)22-14-16-23(17-15-22)38-19-5-4-10-21-8-2-1-3-9-21/h1-3,6,8-9,11-12,14-17,26H,4-5,7,10,13,18-20H2,(H,31,35)(H,33,34)(H,36,37)/t26-/m0/s1 |
InChI Key |
CCNFJZLJCWVIGY-SANMLTNESA-N |
SMILES |
C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Isomeric SMILES |
C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-2050297; ONO 2050297; ONO2050297. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


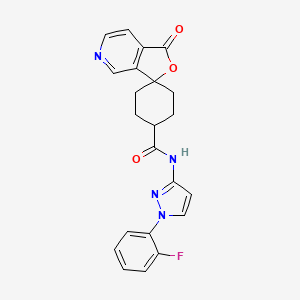
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
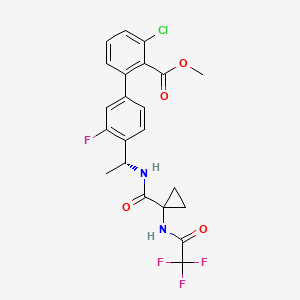

![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
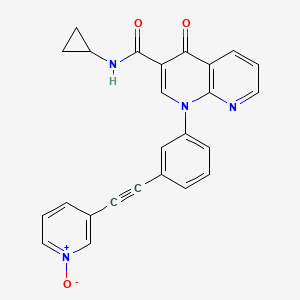

![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)
